1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone
Description
The compound 1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 2-chlorophenyl group and at position 4 with an anilino moiety bearing an ethanone group.
Properties
IUPAC Name |
1-[4-[[1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O/c1-12(26)13-6-8-14(9-7-13)24-18-15-10-23-25(19(15)22-11-21-18)17-5-3-2-4-16(17)20/h2-11H,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOSODHZNUGPBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nature of the substituent.
Scientific Research Applications
1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it has been shown to inhibit the phosphorylation of Akt, a key protein involved in cell survival and proliferation . This inhibition can result in the suppression of tumor growth and other therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Bisarylurea Derivatives (Compounds 1e, 1f, 1m, etc.)
- Structure: Replace the ethanone group with a urea linker (e.g., 1e: 1-(4-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)-3-phenylurea) .
- Key Differences :
- Synthesis : Yields range from 54.2% (1r) to 99.6% (1o), reflecting substituent-dependent reactivity .
Methanone Derivatives
- (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone (): Replaces the 2-chlorophenyl group with a phenyl group and introduces a 3,5-dimethylpyrazole ring. Pharmacological screening indicates enhanced metabolic stability due to methyl groups .
Thioether-Linked Compounds
- 2-((1-(2,3-Dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone (): Substitutes the amino group with a thioether and adds a piperazinyl-ethanone moiety. The thioether may improve solubility but reduce target specificity compared to direct amino linkages .
Physicochemical Properties
- Ethanone vs. Urea: Ethanone: Moderate logP (~4.1), favoring membrane permeability . Urea: Higher polarity (PSA ~100 Ų) enhances solubility but may limit blood-brain barrier penetration .
- Chlorophenyl vs. Other Aromatic Groups :
Yield and Purity Challenges
- Ethanone Derivatives: Potential side reactions at the ketone group may require protective strategies (e.g., acetyl protection) .
- Urea Derivatives: High purity (>95%) achieved via recrystallization in ethanol/dioxane .
Biological Activity
The compound 1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in cancer research and pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies highlighting its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 346.81 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance, compounds similar to This compound have been shown to inhibit the growth of various cancer cell lines.
Case Study: MDA-MB-231 Cell Line
In a study involving the MDA-MB-231 human breast cancer cell line, compounds derived from pyrazolo[3,4-d]pyrimidine were evaluated for their cytotoxic effects using the MTT assay. The results indicated that certain derivatives led to a marked decrease in cell viability at concentrations ranging from 0.5 to 10 µM over 72 hours, demonstrating their potential as anticancer agents .
The proposed mechanism of action for these compounds includes:
- Inhibition of Kinases : Compounds have been reported to inhibit key kinases involved in cancer progression, such as p70S6K and Akt-1 .
- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .
- Cell Cycle Arrest : Some derivatives have shown the ability to halt the cell cycle at the G1/S phase, leading to reduced proliferation .
Antibacterial and Antifungal Activities
In addition to anticancer properties, pyrazolo[3,4-d]pyrimidines have also been investigated for their antibacterial and antifungal activities. For example, certain derivatives demonstrated significant inhibition against Gram-positive bacteria and fungi in preliminary assays .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | Increased potency against cancer cells |
| Variation in halogen groups | Altered selectivity for kinase inhibition |
| Modifications at the pyrazole nitrogen | Enhanced solubility and bioavailability |
Q & A
Basic: What synthetic routes are commonly employed for preparing 1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:
- Step 1: React 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with N-aryl-substituted α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)ethanones under reflux conditions (e.g., in ethanol or DMF) to introduce the 2-chlorophenyl group .
- Step 2: Dealkylation or demethylation may follow to generate the free amino group, which is then coupled with 4-acetylphenyl derivatives via Buchwald-Hartwig or Ullmann-type couplings .
- Safety Note: Use protective equipment (gloves, masks) and ensure proper waste disposal due to chlorinated intermediates .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- 1H/13C NMR: Key for identifying substituent environments. For example, pyrazolo[3,4-d]pyrimidine protons resonate at δ 8.5–9.0 ppm, while acetyl groups show signals near δ 2.5–2.7 ppm .
- LC-MS: Validates molecular weight (e.g., [M+H]+ peaks) and purity. A compound with m/z 361.0 [M+H]+ was confirmed via LC-MS in a related pyrimidine derivative .
- IR Spectroscopy: Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH groups .
Advanced: How can researchers optimize reaction yields for this compound?
Methodological Answer:
- Catalyst Screening: Use Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions to enhance efficiency .
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates, while ethanol or THF may reduce side reactions .
- Temperature Control: Reflux conditions (80–100°C) balance reactivity and decomposition risks. For example, a 72% yield was achieved in a related synthesis at 135°C .
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Cross-Validation: Combine NMR (DEPT, COSY) with high-resolution MS to confirm fragment assignments. For instance, overlapping aromatic signals can be resolved via 2D NMR .
- Computational Modeling: Use DFT calculations to predict NMR chemical shifts and compare with experimental data .
- X-ray Crystallography: Definitive for resolving ambiguities. A related pyrimidine derivative was structurally confirmed via single-crystal X-ray analysis .
Advanced: What strategies assess the compound’s biological activity in drug discovery?
Methodological Answer:
- Enzyme Assays: Test inhibition of kinases (e.g., JAK2/STAT3 pathways) due to the pyrazolo[3,4-d]pyrimidine core’s ATP-binding affinity .
- Antimicrobial Screening: Use agar diffusion assays. A chlorinated analog showed activity against S. aureus (MIC = 8 µg/mL) due to electron-withdrawing substituents .
- In Silico Docking: Screen against target proteins (e.g., EGFR) using AutoDock Vina to prioritize candidates .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H313/H333 hazards) .
- Ventilation: Use fume hoods for reactions releasing HCl gas (common in chlorinated syntheses) .
- Waste Management: Segregate halogenated waste and dispose via licensed facilities .
Advanced: How to address solubility challenges in formulation studies?
Methodological Answer:
- Co-solvents: Use DMSO or PEG-400 for in vitro assays (e.g., 10% v/v) .
- Salt Formation: React the acetyl group with Na or K hydroxide to improve aqueous solubility .
- Nanoparticle Encapsulation: Use PLGA polymers to enhance bioavailability .
Advanced: How do substituent modifications impact biological activity?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., Cl): Enhance antimicrobial activity by increasing membrane permeability .
- Hydrophobic Substituents (e.g., methyl): Improve kinase inhibition by occupying hydrophobic pockets in target enzymes .
- Steric Effects: Bulky groups (e.g., piperazine) may reduce binding affinity unless matched with complementary receptor sites .
Basic: What analytical methods ensure compound purity for publication?
Methodological Answer:
- HPLC: Use C18 columns with acetonitrile/water gradients; aim for ≥95% purity .
- Elemental Analysis: Confirm C, H, N, Cl content within ±0.4% of theoretical values .
- Melting Point: Sharp MPs (e.g., 134–135°C) indicate crystallinity and purity .
Advanced: What computational approaches model this compound’s interactions?
Methodological Answer:
- Molecular Dynamics (MD): Simulate binding stability with receptors over 100 ns trajectories using GROMACS .
- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthesis .
- Docking Studies: Use Schrödinger Suite to predict binding poses and affinity scores for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
